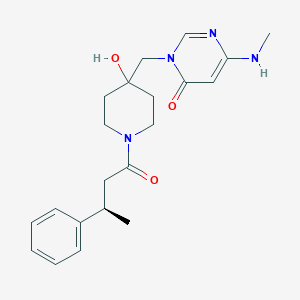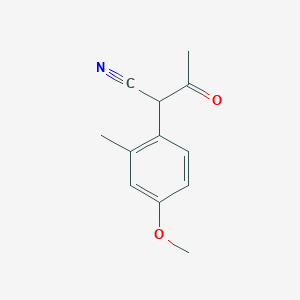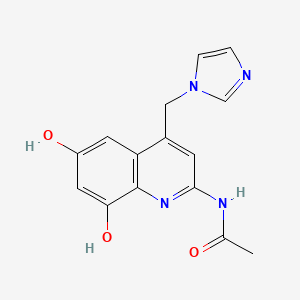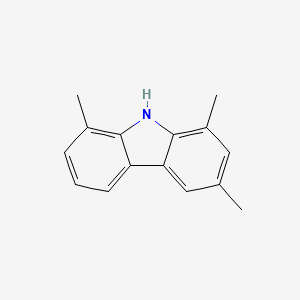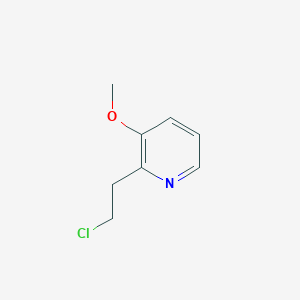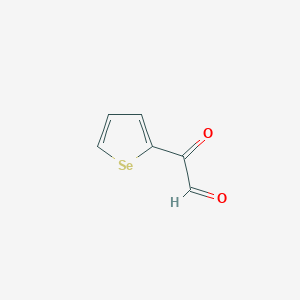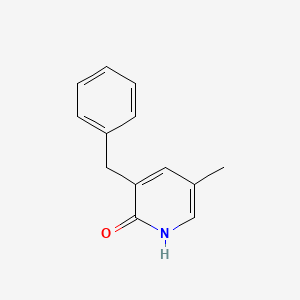
3-Benzyl-5-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-methylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by a benzyl group attached to the third position and a methyl group attached to the fifth position of the pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the condensation of 3-benzyl-5-methylpyridine with an appropriate oxidizing agent to form the desired pyridinone structure. The reaction typically requires a solvent such as ethanol or methanol and is conducted under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydrogenated pyridinones.
Applications De Recherche Scientifique
3-Benzyl-5-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-5-methylpyridin-2-amine: Similar structure but with an amine group instead of a ketone.
3-Benzyl-5-methylpyridine: Lacks the ketone group, making it less reactive in certain chemical reactions.
Uniqueness
3-Benzyl-5-methylpyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
3-benzyl-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H13NO/c1-10-7-12(13(15)14-9-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15) |
Clé InChI |
PDPDWOYCCINGLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)C(=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
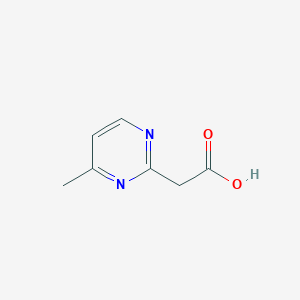
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)

![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
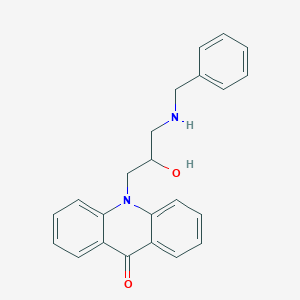

![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
